
1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, commonly known as curcumin, is a natural lipophilic polyphenol derived from the rhizome of the turmeric plant (Curcuma longa). It is known for its bright yellow color and has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with two equivalents of vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at elevated temperatures .
Industrial Production Methods
Industrial production of curcumin involves the extraction of turmeric rhizomes. The rhizomes are dried, powdered, and subjected to solvent extraction using solvents like ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other degradation products.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Curcumin oxide
Reduction: Tetrahydrocurcumin
Substitution: Various substituted curcumin derivatives
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a natural dye.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Used as a natural food coloring agent and preservative
Mécanisme D'action
Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Curcumin interacts with proteins, enzymes, and transcription factors, leading to the regulation of gene expression and inhibition of inflammatory mediators. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparaison Avec Des Composés Similaires
Curcumin belongs to the class of curcuminoids, which also includes demethoxycurcumin and bisdemethoxycurcumin. These compounds share similar structures but differ in the number of methoxy groups. Curcumin is unique due to its higher bioactivity and broader range of pharmacological effects compared to its analogs .
Similar Compounds
Demethoxycurcumin: Lacks one methoxy group compared to curcumin.
Bisdemethoxycurcumin: Lacks two methoxy groups compared to curcumin.
Cyclocurcumin: A recently discovered curcuminoid with a cyclic structure.
Propriétés
Numéro CAS |
189181-20-2 |
|---|---|
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1,7-bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6/c1-26-18-7-3-5-14(20(18)24)9-11-16(22)13-17(23)12-10-15-6-4-8-19(27-2)21(15)25/h3-12,24-25H,13H2,1-2H3 |
Clé InChI |
XSINTMXTKYIGKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C=CC(=O)CC(=O)C=CC2=C(C(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


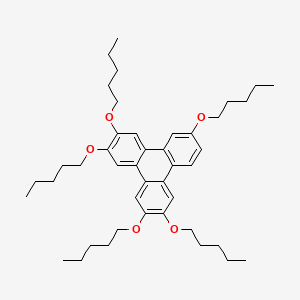
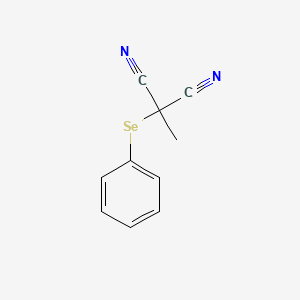
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
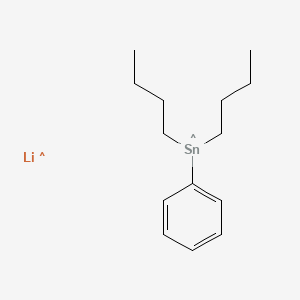
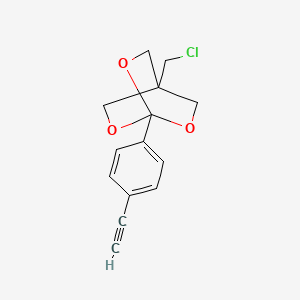
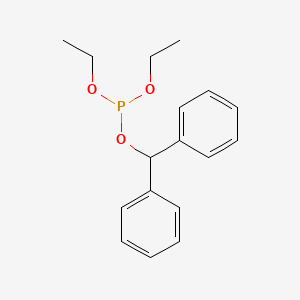
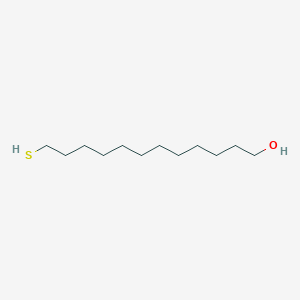
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
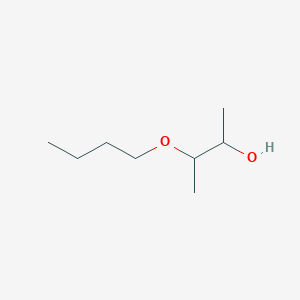
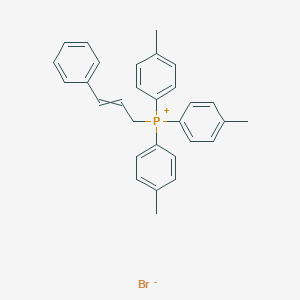
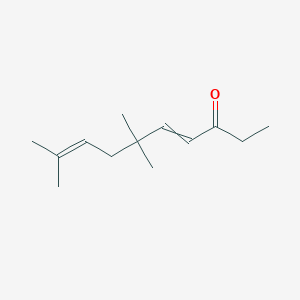
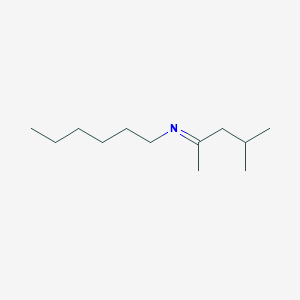
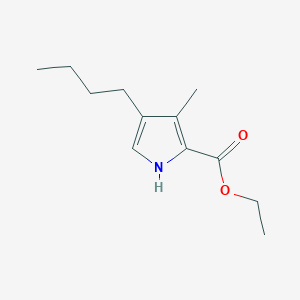
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
